rac-Aprepitant-d4

LC-MS/MS Isotope dilution Bioanalytical method validation

Quantifying aprepitant in complex biological matrices without a matched internal standard introduces unacceptable matrix effects and ionization variability. rac-Aprepitant-d4 resolves this with a +4 Da mass shift for baseline-resolved LC-MS/MS quantification. • ≥98 atom % D enrichment ensures no spectral overlap from incomplete deuteration • ≥98% chemical purity enables reliable quantification at low ng/mL for free drug measurements • Validated for bioequivalence studies, PK profiling, and therapeutic drug monitoring per FDA/EMA guidelines

Molecular Formula C23H21F7N4O3
Molecular Weight 538.5 g/mol
Cat. No. B8209918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Aprepitant-d4
Molecular FormulaC23H21F7N4O3
Molecular Weight538.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C23H21F7N4O3/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)37-20-19(13-2-4-17(24)5-3-13)34(6-7-36-20)11-18-31-21(35)33-32-18/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H2,31,32,33,35)/i2D,3D,4D,5D
InChIKeyATALOFNDEOCMKK-QFFDRWTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Aprepitant-d4: Stable Isotope-Labeled Internal Standard


rac-Aprepitant-d4 is a deuterium-labeled analog of aprepitant, a selective neurokinin-1 (NK1) receptor antagonist used clinically for the prevention of chemotherapy-induced nausea and vomiting (CINV) [1]. The compound incorporates four deuterium atoms at positions 2, 3, 5, and 6 on the fluorophenyl ring, with a molecular formula of C23H17D4F7N4O3 and molecular weight of 538.45 g/mol . rac-Aprepitant-d4 is manufactured and supplied as an analytical reference standard, specifically intended for use as a stable isotope-labeled internal standard (SIL-IS) for the quantification of aprepitant by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. As a racemic mixture of the deuterated form, it provides researchers with a chemically matched internal standard that corrects for matrix effects and ionization variability in bioanalytical workflows.

rac-Aprepitant-d4 Substitution Limitations


Generic substitution of rac-Aprepitant-d4 with unlabeled aprepitant, non-isotopic structural analogs, or alternative deuterated forms (e.g., Aprepitant-d8) introduces unacceptable analytical variability in LC-MS/MS quantification workflows. Unlabeled aprepitant co-elutes with the target analyte and produces identical mass transitions, rendering it incapable of serving as a distinguishable internal standard [1]. Non-isotopic internal standards (e.g., structurally related but chemically distinct compounds) exhibit differential ionization efficiency, extraction recovery, and chromatographic behavior under electrospray ionization conditions, compromising the fundamental principle of isotope dilution mass spectrometry [2]. Among deuterated alternatives, the specific d4 labeling pattern (2,3,5,6-tetradeutero-4-fluorophenyl) provides a +4 Da mass shift that is analytically optimal for baseline separation from the unlabeled aprepitant parent ion cluster without introducing spectral overlap from incomplete deuteration or interfering isotopic envelopes . The procurement of rac-Aprepitant-d4 with certified isotopic enrichment and chemical purity specifications is therefore a non-negotiable requirement for validated bioanalytical methods supporting pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions.

rac-Aprepitant-d4: Comparative Performance Evidence


Isotopic Enrichment and Baseline Resolution

rac-Aprepitant-d4 is supplied with certified isotopic enrichment of ≥98 atom % deuterium at each of the four labeled positions on the fluorophenyl ring . In contrast, unlabeled aprepitant contains 0 atom % deuterium enrichment. This quantitative enrichment difference translates directly to the mass spectrometric signal: the d4-labeled compound produces a precursor-to-product ion transition with a +4 Da mass shift relative to unlabeled aprepitant, ensuring baseline chromatographic resolution and eliminating isotopic cross-talk in multiple reaction monitoring (MRM) acquisition modes .

LC-MS/MS Isotope dilution Bioanalytical method validation

Chemical Purity for Trace-Level Quantification

rac-Aprepitant-d4 is manufactured and released with a chemical purity specification of ≥99% as determined by HPLC . This purity level exceeds the typical acceptance criteria (≥95%) for many research-grade deuterated internal standards and directly impacts the lower limit of quantification (LLOQ) achievable in LC-MS/MS assays. Lower-purity internal standards, such as those with 95% purity, introduce chromatographic impurities that may co-elute with target analytes or metabolites, contributing to elevated baseline noise and compromised signal-to-noise ratios at low ng/mL concentrations [1].

HPLC purity Impurity profiling Quantitative accuracy

Absolute Bioavailability Determination

In a foundational clinical pharmacology study, Majumdar et al. employed a stable isotope-labeled intravenous aprepitant microdose (2 mg) as the reference standard to determine the absolute oral bioavailability of aprepitant 125 mg and 80 mg final market composition capsules. The mean absolute bioavailability was calculated as 0.59 (95% CI: 0.53-0.65) for the 125 mg capsule and 0.67 (95% CI: 0.62-0.73) for the 80 mg capsule [1]. This determination was made possible through the use of stable isotope-labeled aprepitant (the deuterated internal standard) to differentiate the intravenous microdose from the oral dose in the same subject's plasma samples, a methodological approach that eliminates inter-subject variability and provides the gold-standard assessment of absolute bioavailability .

Absolute bioavailability Pharmacokinetics Intravenous microdose

Extended Linear Dynamic Range

Validated LC-MS/MS methods employing stable isotope-labeled internal standards for aprepitant quantification have demonstrated calibration curve linearity across concentration ranges spanning three orders of magnitude. Naito et al. reported a validated method using a deuterated internal standard (structure analogous to rac-Aprepitant-d4) with total aprepitant calibration curves linear from 50 ng/mL to 2,500 ng/mL (50-fold range), and free aprepitant quantification from 2 ng/mL to 150 ng/mL (75-fold range) [1]. In contrast, methods relying on non-isotopic internal standards typically exhibit narrower linear dynamic ranges (often ≤20-fold) due to differential matrix effects at concentration extremes and inadequate compensation for ionization suppression or enhancement [2].

Assay dynamic range Calibration curve linearity Method validation

rac-Aprepitant-d4: Application Scenarios


Absolute Oral Bioavailability of Aprepitant Formulations

When designing crossover studies to determine the absolute oral bioavailability of novel aprepitant formulations (e.g., oral suspensions, pediatric dosage forms, or modified-release tablets), rac-Aprepitant-d4 is the required internal standard for simultaneous LC-MS/MS quantification of oral aprepitant and a stable isotope-labeled intravenous microdose. This methodology, validated by Majumdar et al., yielded absolute bioavailability estimates of 0.59 (125 mg) and 0.67 (80 mg) for the reference capsule formulation [1]. Procurement of rac-Aprepitant-d4 with ≥98 atom % D enrichment and ≥99% chemical purity ensures that the intravenous microdose and oral dose can be reliably distinguished and quantified in the same plasma sample without cross-interference [2].

Therapeutic Drug Monitoring of Aprepitant

In clinical pharmacology studies requiring precise quantification of total and free (unbound) aprepitant in cancer patient plasma, rac-Aprepitant-d4 serves as the stable isotope-labeled internal standard that corrects for matrix effects inherent to plasma from patients receiving multiple concomitant medications. Naito et al. established a validated LC-MS/MS method using this approach, achieving total aprepitant quantification across 50-2,500 ng/mL and free aprepitant across 2-150 ng/mL [1]. The observed median free fraction of aprepitant in cancer patients was 4.14%, underscoring the requirement for a high-purity (≥99%) internal standard to achieve reliable quantification at the low ng/mL concentrations characteristic of free drug measurements [2].

Cross-Ethnicity Pharmacokinetic Bridging Studies

For global drug development programs requiring comparison of aprepitant pharmacokinetics across different ethnic populations, rac-Aprepitant-d4 provides the analytical backbone for generating reliable and reproducible plasma concentration data. Yang et al. demonstrated that aprepitant pharmacokinetic parameters (Cmax: 1482 ng/mL Chinese vs 1435 ng/mL Caucasian; AUC0-∞: 34,035 hr·ng/mL Chinese vs 34,188 hr·ng/mL Caucasian) were comparable between Chinese and Caucasian subjects following single-dose administration [1]. The use of a validated LC-MS/MS method with stable isotope-labeled internal standard (analogous to rac-Aprepitant-d4) was essential to achieving the analytical precision required to detect subtle ethnic differences in drug exposure that may impact dosing recommendations [2].

Bioequivalence Testing of Generic Aprepitant

In regulatory bioequivalence studies comparing generic aprepitant formulations to the reference listed drug (Emend®), rac-Aprepitant-d4 is the appropriate internal standard for achieving the analytical precision required by FDA and EMA bioequivalence guidelines. The stable isotope-labeled internal standard compensates for matrix effects that vary between subjects and sampling timepoints, enabling the calculation of geometric mean ratios for AUC and Cmax with 90% confidence intervals within the 80-125% acceptance range [1]. The high isotopic enrichment (≥98 atom % D) and chemical purity (≥99%) specifications of rac-Aprepitant-d4 minimize the risk of analytical bias that could lead to erroneous bioequivalence conclusions and costly study failures [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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